REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[Cl:1][c:2]1[cH:3][c:4]([O:5][CH2:6][C:7]([O:8][CH3:9])=[NH:10])[cH:11][cH:12][c:13]1[Cl:14].[NH3:15]>>[Cl:1][c:2]1[cH:3][c:4]([O:5][CH2:6][C:7](=[NH:10])[NH2:15])[cH:11][cH:12][c:13]1[Cl:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=N)COc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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N=C(N)COc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |